2-Methylborazine

Description

Properties

CAS No. |

21127-95-7 |

|---|---|

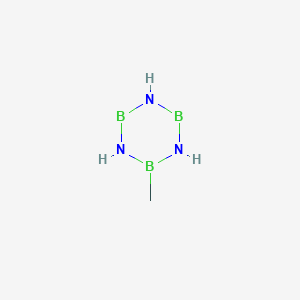

Molecular Formula |

CH6B3N3 |

Molecular Weight |

92.5 g/mol |

InChI |

InChI=1S/CH6B3N3/c1-4-6-2-5-3-7-4/h5-7H,1H3 |

InChI Key |

UBBHQAGGLUMUOU-UHFFFAOYSA-N |

Canonical SMILES |

[B]1N[B]NB(N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylborazine and Functionalized Derivatives

Established Synthetic Routes to the 2-Methylborazine Core

The foundational synthesis of the borazine (B1220974) ring, often referred to as "inorganic benzene (B151609)," has evolved from classical high-temperature methods to more refined and controlled procedures. sibran.rucardiff.ac.uk

Reactant Systems and Precursor Selection

The traditional synthesis of borazine involves the reaction of diborane (B8814927) (B₂H₆) with ammonia (B1221849) (NH₃) at elevated temperatures (180–220 °C), which can yield borazine in modest amounts (23–41%). sibran.ru A more common and higher-yielding laboratory-scale synthesis involves the reaction of ammonium (B1175870) chloride with lithium borohydride (B1222165) or sodium borohydride in a high-boiling solvent like diglyme.

Key precursor reactions for substituted borazines include:

Reaction of boron halides with amines: The condensation reaction between boron trichloride (B1173362) (BCl₃) and methylamine (B109427) (CH₃NH₂) is a primary route to N-trimethylborazine. Similarly, reacting BCl₃ with ammonium chloride produces B-trichloroborazine, a key intermediate. aau.dk

Dehydrogenation of amine-borane adducts: The thermal dehydrogenation of ammonia-borane adducts was the first method used to synthesize borazine. cardiff.ac.uk This principle extends to substituted borazines, where alkylamino-borane complexes can be used. For instance, N-methylborazine has been synthesized quantitatively through this approach. cardiff.ac.uk

The following table summarizes common reactant systems for borazine synthesis:

| Reactants | Product | Conditions | Reference |

| Diborane (B₂H₆) + Ammonia (NH₃) | Borazine (B₃N₃H₆) | 180–220 °C, 0.3–3 h | sibran.ru |

| Boron trichloride (BCl₃) + Ammonium chloride (NH₄Cl) | B-Trichloroborazine | Reflux in chlorobenzene | aau.dk |

| B-Trichloroborazine + Sodium borohydride (NaBH₄) | Borazine (B₃N₃H₆) | Diglyme, 46% yield | sibran.ru |

| Lithium borohydride (LiBH₄) + Ammonium chloride (NH₄Cl) | Borazine (B₃N₃H₆) |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a solvent-free and often more efficient method for preparing various chemical compounds, including borazine derivatives. beilstein-journals.orgunn.edu.ng This technique can promote reactions between solid-state reactants quickly and quantitatively. beilstein-journals.org

While specific examples for the mechanochemical synthesis of this compound are not extensively detailed in the provided search results, the general principles have been applied to related systems. For instance, mechanochemical methods have been successfully used for the synthesis of nanoparticles and Schiff base complexes, demonstrating the versatility of this approach. unn.edu.ngresearchgate.net The synthesis of N-trimethylborazine and N-triethylborazine has been explored mechanochemically, driven by their potential as precursors for BCN ceramic films. sibran.ru This suggests that mechanochemical routes to this compound, likely involving the grinding of a suitable boron source with a methylamine precursor or salt, are a viable and environmentally friendly alternative to traditional solution-based methods.

Targeted Synthesis of Unsymmetrically Substituted Methylborazines

The synthesis of unsymmetrically substituted borazines, where different functional groups are attached to the borazine ring, is crucial for tuning the properties of the final material.

Strategies for Regioselective Functionalization

Regioselective functionalization allows for the precise placement of substituents on the borazine ring. This is often achieved through the controlled reaction of a pre-formed borazine with a functionalizing agent.

One key strategy involves the partial chlorination of borazine or its derivatives, followed by substitution reactions. For example, the reaction of borazine with mercury(II) chloride can yield 2-chloroborazine and 2,4-dichloroborazine. These chlorinated intermediates can then react with nucleophiles like dimethylamine (B145610) to produce unsymmetrically substituted aminoborazines.

Another powerful technique is the iridium-catalyzed C-H borylation, which allows for the direct and selective introduction of a boryl group at a specific carbon position on an aromatic ring fused to a borazine core. researchgate.netacs.org While these examples focus on larger BN-aromatic systems, the underlying principles of directing group assistance and control of reaction conditions can be adapted for the regioselective functionalization of simpler borazines.

Synthesis of Halogenated and Alkylated/Arylated this compound Derivatives

The synthesis of halogenated and alkylated/arylated derivatives of this compound provides a pathway to a wide range of functional materials.

Halogenated Derivatives: The synthesis of 2,4-dichloro-6-methylborazine and 2-chloro-4,6-dimethylborazine has been reported, highlighting the ability to introduce chlorine atoms onto the boron sites of a methyl-substituted borazine ring. union.eduunion.edu The reaction of 1,3,5-trimethylborazine with thionyl chloride has been shown to produce 2-chloro-1,3,5-trimethylborazine. These halogenated borazines serve as versatile intermediates for further functionalization through cross-coupling reactions. umons.ac.be

Alkylated/Arylated Derivatives: Alkylated and arylated borazines can be prepared through several methods. Grignard reagents have been used in reactions with haloborazines, although this can lead to mixtures of products that are difficult to separate. More controlled methods, such as Suzuki-Miyaura cross-coupling reactions, are now commonly employed. umons.ac.be For instance, a borylated borazine derivative can be coupled with an aryl halide in the presence of a palladium catalyst to form an arylated borazine. acs.org

The following table provides examples of synthesized functionalized this compound derivatives:

| Compound | Synthetic Method | Precursors | Reference |

| 2-Chloro-1,3,5-trimethylborazine | Reaction with thionyl chloride | 1,3,5-Trimethylborazine, Thionyl chloride (SOCl₂) | |

| 2,4-Dichloroborazine | Reaction of borazine with mercury(II) chloride | Borazine, Mercury(II) chloride (HgCl₂) | |

| 2-Dimethylaminoborazine | Reaction of 2-chloroborazine with dimethylamine | 2-Chloroborazine, Dimethylamine | |

| B,B',B"-tris[(trichlorosilyl)methyl]borazine | Reaction of (Cl₃Si)CH₂(BCl₂) with hexamethyldisilazane | (Cl₃Si)CH₂(BCl₂), Hexamethyldisilazane |

Derivatization for Advanced Precursor Chemistry

The derivatization of this compound and its analogues is a key step in creating advanced precursors for materials like boron nitride (BN) and boron carbon nitride (BCN) ceramics. By introducing specific functional groups, the processing characteristics and the properties of the final ceramic material can be tailored.

For example, borazine derivatives functionalized with silyl (B83357) groups, such as B,B',B"-tris[(trichlorosilyl)methyl]borazine, have been synthesized as precursors for silicon-containing boron nitride ceramics. The presence of silicon can improve the thermo-oxidative stability of the resulting ceramic.

Furthermore, the polymerization of functionalized borazines can lead to preceramic polymers. These polymers can then be pyrolyzed to form ceramic materials with controlled composition and microstructure. The ability to introduce various substituents onto the borazine ring allows for fine-tuning of the polymer's structure and, consequently, the properties of the final ceramic product.

Introduction of Polymerizable Functional Groups

The introduction of polymerizable moieties, such as alkenyl groups, onto the borazine ring is a key strategy for creating monomers that can undergo polymerization. A well-established method for this functionalization involves the reaction of chloro-substituted borazines with organometallic reagents, particularly Grignard reagents.

Research has demonstrated the successful synthesis of unsymmetrically substituted borazines bearing alkenyl functionalities. psu.edu This approach is adaptable for the synthesis of functionalized this compound derivatives. The general methodology involves the reaction of a B-chloro-N-methylborazine with an alkenyl Grignard reagent. For instance, the synthesis of B-vinylpentamethylborazine and B-allylpentamethylborazine has been achieved by reacting the appropriate B-chlorinated borazine precursor with vinylmagnesium chloride or allylmagnesium bromide, respectively. psu.edu

In a typical reaction, one equivalent of the vinyl-functional Grignard reagent is added to a solution of the chlorinated borazine precursor in a suitable solvent like diethyl ether. psu.edu The reaction mixture is stirred, typically overnight at room temperature, to ensure completion. Following the reaction, the solvent is removed, and the product is extracted using a non-polar solvent such as hot hexane. psu.edu

While this method is effective, it has been noted that the preparation of unsymmetrically substituted borazines through Grignard reactions can sometimes lead to a degree of alkyl or aryl group exchange, resulting in a mixture of products. psu.edu For example, the synthesis of B-vinyl-B-dimethyl-N-trimethylborazine often yields a mixture that also includes B-divinyl-tetramethylborazine and hexamethylborazine. psu.edu Despite these challenges, the desired alkenyl-functionalized borazines can be produced in significant yields, as detailed in the table below.

Table 1: Synthesis of Alkenyl-Substituted Borazines via Grignard Reaction Data sourced from J. CHEM. SOC. DALTON TRANS. 1989. psu.edu

| Compound Name | Alkenyl Group | Yield (%) | Notes |

|---|---|---|---|

| B-vinyl-pentamethylborazine | Vinyl | 63 | Obtained as a mixture; not isolated in pure form. |

| B-allyl-pentamethylborazine | Allyl | 66 | Obtained as a mixture; not isolated in pure form. |

| B-(p-vinylphenyl)-B-dimethyl-N-trimethylborazine | p-vinylphenyl | 30 | Isolated as a solid by vacuum sublimation. |

The characterization of these new compounds confirms the presence of the alkenyl group. The ¹¹B NMR spectrum for B-vinyl-pentamethylborazine, for example, shows distinct resonances for the B-methyl and B-vinyl centers, with the latter being shifted due to π-charge donation to the boron atom. psu.edu Infrared spectroscopy further confirms the C=C double bond stretch, typically observed near 1600 cm⁻¹. psu.edu

Synthesis of Single-Source Precursors for Inorganic Materials

Functionalized this compound derivatives, particularly those containing polymerizable groups, are valuable as single-source precursors for inorganic materials. The "Polymer-Derived Ceramics" (PDCs) route involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed to yield a final ceramic product, often with retention of the processed shape. researchgate.netumich.edu

Borazine-based polymers are excellent precursors for boron nitride (BN) ceramics. researchgate.netumich.edu For instance, poly[B-tri(methylamino)borazine] is considered a highly suitable precursor for producing high-performance BN fibers due to its spinnability and high ceramic yield upon pyrolysis. researchgate.net Similarly, B-alkylpolyborazylenes, which can be synthesized through various methods, convert to boron nitride in excellent chemical (89–99%) and ceramic (84–93%) yields. umich.edu

The process begins with a functionalized monomer, such as an alkenyl-substituted this compound. This monomer is polymerized to form a preceramic polymer. The polymerization can be initiated through various means, including thermal or UV-induced processes, depending on the nature of the functional group. mdpi.com For example, borazine derivatives containing acrylate (B77674) groups can undergo UV-induced polymerization, with double-bond conversion reaching a maximum within seconds. mdpi.com The resulting polymer can then be pyrolyzed in an inert atmosphere.

During pyrolysis, the polymer undergoes a series of complex chemical transformations, leading to the loss of organic side groups and the formation of a stable, inorganic network. For B-alkylpolyborazylenes, thermal treatment leads to the loss of hydrogen and hydrocarbons, resulting in the formation of boron nitride. umich.edu The final ceramic yield is a critical parameter, and while some weight loss is inevitable due to the volatilization of smaller molecules, yields can be substantial. umich.eduacademie-sciences.fr The resulting ceramic materials, such as those derived from certain borazine-based polymers, are often amorphous even after annealing at high temperatures (e.g., 1100-1400 °C), which can contribute to desirable properties like reduced brittleness and high thermal durability. mdpi.comacademie-sciences.fr

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Methylborazine Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives, providing detailed information about the local chemical environment of magnetically active nuclei.

High-Resolution ¹H, ¹¹B, and ¹³C NMR for Electronic Environment Analysis

High-resolution ¹H, ¹¹B, and ¹³C NMR spectroscopy offers a comprehensive picture of the electronic environment within this compound.

¹¹B NMR: As a quadrupolar nucleus, ¹¹B provides unique insights into the geometry and coordination at the boron centers. The chemical shift in ¹¹B NMR is sensitive to the nature of the substituents on the boron atom. sdsu.edu For this compound, the ¹¹B NMR spectrum would show a characteristic resonance, and any changes in its chemical shift upon derivatization or reaction would indicate a change in the electronic environment around the boron atoms. The coordination of a ligand to the boron's empty p-orbital typically results in an upfield shift. sdsu.edu

¹³C NMR: While the natural abundance of ¹³C is low, ¹³C NMR is a powerful tool for characterizing the carbon framework. libretexts.org In this compound, the ¹³C signal of the methyl group would provide information about the B-C bond and its environment. The chemical shifts in ¹³C NMR are spread over a wide range, often allowing for the resolution of individual carbon atoms. libretexts.org

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | 0 - 10 | Proton environment, neighboring atoms, spin-spin coupling |

| ¹¹B | +100 to -100 | Coordination, geometry, and electronic environment of boron |

| ¹³C | 0 - 220 | Carbon skeleton, functional groups |

Variable-Temperature NMR Studies of Dynamic Processes and Conformation

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes such as conformational changes and chemical exchange. numberanalytics.comox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. ucl.ac.uk At low temperatures, dynamic processes may be slowed down on the NMR timescale, allowing for the observation of distinct signals for different conformers or exchanging species. researchgate.net As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, providing quantitative information about the energy barriers and rates of these processes. ucl.ac.uk For this compound and its derivatives, VT-NMR could be used to study restricted rotation around the B-N bonds or intermolecular exchange processes.

Multidimensional NMR Techniques for Complex Derivative Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide a way to resolve overlapping signals and establish connectivity between different nuclei. libretexts.orgipb.pt

COSY: This homonuclear correlation experiment reveals scalar couplings between protons, typically over two or three bonds, helping to identify adjacent protons in the molecule. uzh.ch

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com These techniques provide a "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups. uni-siegen.de

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com

For this compound, characteristic vibrational bands would be observed for B-N, B-H, N-H, and C-H stretching and bending modes. These techniques are also valuable for monitoring reactions, as the appearance or disappearance of specific bands can indicate the formation of new products or the consumption of reactants. uni-siegen.de

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3400 - 3500 | IR, Raman |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| B-H Stretch | 2400 - 2600 | IR, Raman |

| B-N Stretch | 1300 - 1500 | IR, Raman |

Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its elemental composition through isotopic abundance patterns. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), which results in a characteristic isotopic pattern in the mass spectrum of boron-containing compounds, aiding in their identification.

Furthermore, by analyzing the fragmentation patterns of the molecular ion, it is possible to deduce structural information. gbiosciences.com The way a molecule breaks apart upon ionization can reveal the connectivity of its atoms and the relative stability of the resulting fragments. libretexts.orgorgchemboulder.com Common fragmentation pathways include alpha-cleavage and rearrangements. libretexts.org For this compound, fragmentation might involve the loss of a methyl group, hydrogen, or cleavage of the borazine (B1220974) ring.

X-ray Diffraction and Electron Microscopy for Derived Material Morphology and Microstructure (e.g., BN, BCN)

When this compound is used as a precursor for materials like boron nitride (BN) and boron carbon nitride (BCN), understanding the morphology and microstructure of these materials is crucial for their application.

X-ray Diffraction (XRD): XRD is a primary technique for determining the crystal structure of materials. umass.edu For BN and BCN derived from this compound, XRD patterns can reveal the phase (e.g., hexagonal BN), crystallite size, and degree of crystallinity. mdpi.com Broadened diffraction peaks can indicate poor crystallization or the presence of amorphous domains. mdpi.com

Electron Microscopy:

Transmission Electron Microscopy (TEM): TEM offers even higher resolution and can be used to visualize the internal microstructure of materials, including the arrangement of atomic layers in graphitic materials like hexagonal BN. researchgate.netrsc.org High-resolution TEM (HRTEM) can even resolve the crystal lattice, providing direct evidence of the material's structure.

These techniques are essential for correlating the properties of the precursor molecule, this compound, with the final properties of the derived advanced materials.

Theoretical and Computational Chemistry Studies of 2 Methylborazine Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within a molecule. libretexts.org For 2-Methylborazine, these investigations focus on how methylation impacts the aromaticity and the geometry of the B₃N₃ ring.

Molecular Orbital (MO) theory is instrumental in describing the concept of aromaticity, which arises from the delocalization of π electrons within a cyclic, planar system. lumenlearning.comnptel.ac.in In borazine (B1220974) (B₃N₃H₆), the six π electrons are delocalized over the ring, similar to benzene (B151609), though the electrons are more localized on the more electronegative nitrogen atoms. numberanalytics.comnih.gov This leads to a reduced aromatic character compared to benzene.

The stability conferred by electron delocalization can be quantified as resonance energy. For benzene, the delocalization of its six π-electrons results in a significant resonance energy, making it about 36 kcal/mol more stable than a hypothetical cyclohexatriene. nptel.ac.in While borazine has a lower resonance energy than benzene, the substitution pattern, as in this compound, modulates this value, reflecting changes in its aromatic stability.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules with a favorable balance of accuracy and computational cost. chemrxiv.orgorientjchem.org Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nepjol.inforesearchgate.net

Based on calculations of similar molecules, a DFT optimization of this compound would likely be performed using a functional like B3LYP and a basis set such as 6-311G(d,p). chemrxiv.orgnepjol.info The results would be presented in a table comparing the key structural parameters. It is expected that the planarity of the borazine ring is largely maintained, but with slight distortions introduced by the methyl group. The B-N bond lengths adjacent to the methylated nitrogen might differ from the other B-N bonds in the ring.

Table 1: Predicted Structural Parameters of Substituted Borazines from DFT Calculations Note: Data for a closely related compound, B,B',B''-tris[{dichloro(methyl)silyl}methyl]borazine, is used to illustrate typical DFT results for substituted borazines. nih.gov The table is interactive.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | B1-N1 | 1.425 |

| Bond Length | N1-B2 | 1.432 |

| Bond Length | B2-N2 | 1.428 |

| Bond Length | N2-B3 | 1.435 |

| Bond Length | B3-N3 | 1.426 |

| Bond Length | N3-B1 | 1.430 |

| Bond Angle | N1-B1-N3 | 117.8 |

| Bond Angle | B1-N1-B2 | 121.5 |

| Bond Angle | N1-B2-N2 | 118.0 |

| Bond Angle | B2-N2-B3 | 121.2 |

| Bond Angle | N2-B3-N3 | 117.9 |

Molecular Orbital Theory Applications to Aromaticity and Delocalization

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is essential for mapping out the step-by-step processes of chemical reactions. cardiff.ac.uk It allows for the characterization of transient species like transition states and intermediates, which are often impossible to observe experimentally.

The formation of borazines and polyaminoboranes often proceeds through the dehydrogenation of amine-borane adducts. mdpi.com The thermal dehydrogenation of ammonia-borane (H₃N·BH₃) has an activation energy barrier of approximately 36 kcal/mol. acs.org Catalysts are typically required to facilitate this reaction under milder conditions.

The formation of N-methylated borazines involves the dehydrogenation of methylamine-borane adducts like N-methylamine-borane (MeNH₂·BH₃). nih.gov DFT calculations have been employed to study the mechanism of such dehydrogenation reactions. For the dehydropolymerization of MeNH₂·BH₃ mediated by iridium pincer complexes, DFT studies revealed that the dehydrogenation barrier is sensitive to the nature of the catalyst. nih.gov For instance, a cationic iridium catalyst was found to have a lower dehydrogenation barrier (22.5 kcal/mol) compared to a neutral system (24.3 kcal/mol), proceeding through an inner-sphere mechanism. nih.gov These calculations help elucidate the role of the catalyst and the reaction conditions in promoting the release of hydrogen and the subsequent formation of B-N chains or rings.

Table 2: Calculated Activation Energies for Amine-Borane Dehydrogenation This table presents data for the dehydrogenation of amine-boranes, precursors to compounds like this compound, under different catalytic conditions. The table is interactive.

| Precursor/System | Catalyst Type | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| H₃N·BH₃ (Ammonia-Borane) | Uncatalyzed Thermal | ~36 | acs.org |

| MeNH₂·BH₃ (N-Methylamine-Borane) | Neutral Iridium Complex | 24.3 | nih.gov |

| MeNH₂·BH₃ (N-Methylamine-Borane) | Cationic Iridium Complex | 22.5 | nih.gov |

Thermochemical and Kinetic Studies of Adduct Formation

DFT calculations, often including models for solvent effects, can be applied to map the potential energy surface for the formation of adducts. researchgate.net For example, a computational study on the formation of trimethylboroxine-amine adducts (a related B-O ring system) from methylboronic acid monomers and an amine showed that the rate-determining steps were the condensation reactions to form dimers and trimers, followed by ring closure. researchgate.net The study also identified the most stable intermediate as a dimer-amine adduct. researchgate.net Similar principles apply to the formation of this compound from its precursors, where computational analysis can predict the favorability and rates of various potential reaction pathways, including the initial formation of amine-borane adducts and their subsequent oligomerization and cyclization.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of newly synthesized compounds. orientjchem.orgarxiv.org These predictions are invaluable when experimental data is scarce or for confirming structural assignments.

For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. arxiv.org The calculated vibrational frequencies can be compared with experimental IR spectra to identify characteristic peaks corresponding to B-N, N-H, B-H, and C-H stretching and bending modes. Predicted ¹H, ¹¹B, and ¹³C NMR chemical shifts are particularly useful for structural elucidation in solution. h2tools.org

While a specific predicted spectrum for this compound is not available in the provided search results, the methodology is well-established. For instance, a general approach involves optimizing the molecule's geometry and then calculating the relevant spectroscopic properties at that optimized structure. arxiv.org The accuracy of these predictions has reached a level where they can reliably guide experimental analysis. A survey of experimental NMR data for various substituted borazines has been compiled, providing a basis for comparison with future computational predictions for this compound. h2tools.org

Reaction Chemistry and Mechanistic Studies of 2 Methylborazine

Ring-Opening and Ring-Closing Reaction Pathways

The stability of the borazine (B1220974) ring in 2-methylborazine allows for a variety of chemical transformations. While the core structure is robust, specific conditions can induce ring-opening or ring-closing reactions.

Ring-Opening Reactions: The reaction of 1-alkyl-2-methyleneaziridines with acid chlorides or alkyl chloroformates in nonpolar solvents leads to ring-opened enamide products. rsc.org Mechanistic studies suggest that these reactions proceed through the initial N-acylation to form an aziridinium (B1262131) cation, which then undergoes regiospecific ring-opening by a chloride ion. rsc.org While not directly involving this compound, this example of ring-opening in a related nitrogen-containing ring system highlights a potential pathway for borazine ring modification. In the context of epoxides, another three-membered ring system, ring-opening can be catalyzed by either acid or base. libretexts.orgucalgary.ca Under basic conditions, the reaction follows an S_N2 mechanism with the nucleophile attacking the less substituted carbon. libretexts.orgucalgary.ca In contrast, acid-catalyzed ring-opening proceeds via a mechanism with significant S_N1 character, with the nucleophile attacking the more substituted carbon. libretexts.org

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful method for synthesizing cyclic alkenes of various ring sizes, from five- to thirty-membered rings. organic-chemistry.org This reaction is often catalyzed by ruthenium-based catalysts, such as the Grubbs catalyst, and is driven by the removal of a volatile byproduct like ethene. organic-chemistry.orgyoutube.com The mechanism involves the formation of a metallacyclobutane intermediate. organic-chemistry.orglibretexts.org While direct examples of RCM to form this compound are not prevalent, the principles of this reaction could be applied to precursors containing appropriate alkene functionalities to construct the borazine ring or larger ring systems incorporating it.

Coordination Chemistry and Adduct Formation with Lewis Acids/Bases

Lewis Acidity and Basicity Characterization of this compound Moieties

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct through a coordinate covalent bond. wikipedia.orgatlanticoer-relatlantique.calibretexts.orglibretexts.orgpressbooks.pub The boron atoms in borazine rings, including this compound, possess an empty p-orbital, making them electron-deficient and thus Lewis acidic. libretexts.org This allows them to accept electron pairs from Lewis bases. Conversely, the nitrogen atoms in the borazine ring have lone pairs of electrons, enabling them to act as Lewis bases by donating these electrons. wikipedia.orglibretexts.org

The interaction between a Lewis acid and a Lewis base results in the formation of a Lewis acid-base adduct. pressbooks.publibretexts.org For example, boron trifluoride (BF₃), a strong Lewis acid, reacts with a fluoride (B91410) ion (F⁻), a Lewis base, to form the tetrafluoroborate (B81430) anion (BF₄⁻). atlanticoer-relatlantique.calibretexts.org Similarly, this compound can form adducts with various Lewis acids and bases. The strength of these interactions, and thus the stability of the resulting adducts, is influenced by the electronic and steric properties of both the this compound and the reacting species.

The Lewis acidity of boronic acids, which are related to borazines, has been studied by examining their interactions with arene substituents. nih.gov These studies have shown that the Lewis acidity can be tuned by the electronic properties of these substituents. nih.gov Furthermore, the creation of non-planar triarylboranes has been shown to significantly enhance Lewis acidity. nih.gov

Ligand Behavior in Transition Metal Complexes and Catalytic Cycles

Transition metal complexes consist of a central metal ion surrounded by ligands, which are molecules or ions that donate a pair of electrons to the metal to form a coordinate bond. physicsandmathstutor.comlibretexts.org this compound, with its electron-donating nitrogen atoms, can act as a ligand in transition metal complexes. The coordination of this compound to a transition metal can activate the borazine ring, making it more susceptible to various chemical transformations.

The formation of transition metal complexes is a key aspect of coordination chemistry. libretexts.org Ligands can be classified by the number of coordinate bonds they form with the central metal ion. physicsandmathstutor.com For example, water and ammonia (B1221849) are common monodentate ligands, forming one coordinate bond. physicsandmathstutor.com Ligand substitution reactions, where one ligand is replaced by another, are common in transition metal chemistry and can be influenced by the relative strengths of the ligand-metal bonds and the concentrations of the ligands. studymind.co.uk

The interaction of this compound with transition metals can lead to the formation of various complexes with potential applications in catalysis. For example, rhodium catalysts have been used for the hydroboration of alkenes with N,N',N''-trimethylborazine. acs.org

Photochemical Transformations of Methylborazine Derivatives

Photochemistry involves the study of chemical reactions initiated by the absorption of light. msu.educollege-de-france.fr The photochemical behavior of borazine derivatives, including methylborazines, has been shown to be distinct from that of their benzene (B151609) analogues. rsc.org

Irradiation of borazine and methylborazine with vacuum UV light can lead to the formation of borazanaphthalene derivatives, along with the evolution of hydrogen and methane (B114726) gas. rsc.org This transformation is proposed to proceed through a borazyne intermediate. rsc.org It is noteworthy that similar benzyne (B1209423) intermediates are not typically formed from the direct photolysis of benzene or toluene (B28343). rsc.org

The study of photochemical transformations extends to other heterocyclic compounds. For instance, the photolysis of certain benzopyrazole derivatives can lead to their rearrangement into benzoimidazole derivatives. researchgate.net Similarly, the photochemistry of vitamin D derivatives, which contain a sensitive triene system, often involves complex, multi-step synthetic routes. symeres.com The combination of photochemistry with mechanochemistry, such as ball milling, is an emerging field that can offer unique pathways for substrate activation and reaction enhancement. beilstein-journals.org

Catalytic Reactions Involving this compound and its Adducts

Dehydrocoupling and Dehydrogenation Catalysis

Dehydrocoupling and dehydrogenation reactions are important processes for the formation of new chemical bonds and the release of hydrogen gas. Catalysts play a crucial role in facilitating these reactions under milder conditions.

Dehydrocoupling: This process involves the formation of a new bond between two molecules with the concurrent elimination of a small molecule, typically hydrogen. The catalytic dehydrocoupling of amine-borane adducts, such as N-methylamine-borane, can lead to the formation of polyaminoboranes, which are inorganic polymers. researchgate.net Various transition metal catalysts, including those based on rhodium, iridium, and zirconium, have been shown to be effective for this transformation. researchgate.netresearchgate.net For example, the use of a rhodium catalyst with N-methylamine-borane at elevated temperatures can produce N,N',N'-trimethylborazine. researchgate.net

Dehydrogenation: This reaction involves the removal of hydrogen from a molecule. The catalytic dehydrogenation of liquid organic hydrogen carriers (LOHCs), such as methylcyclohexane (B89554) (MCH), is a promising method for hydrogen storage and release. mdpi.com Platinum-containing catalysts have been extensively studied for the dehydrogenation of MCH to toluene and hydrogen. mdpi.com The efficiency of this equilibrium-limited reaction can be improved by continuously removing the hydrogen product, for instance, by using a membrane reactor. mdpi.com Similarly, the reversible hydrogenation of carbon dioxide to formic acid and the subsequent dehydrogenation of formic acid are key reactions in the context of a hydrogen economy, with ruthenium-based catalysts showing promise in these transformations. chemrxiv.org

Role in Frustrated Lewis Pair (FLP) Systems

Following a comprehensive review of scientific literature and chemical databases, no specific research findings, detailed studies, or data pertaining to the role of this compound in Frustrated Lewis Pair (FLP) systems have been identified. The current body of scientific knowledge does not appear to contain reports on the use of this compound as either the Lewis acidic or Lewis basic component in an FLP system for the activation of small molecules or in related catalytic processes.

Frustrated Lewis Pair chemistry is a well-established field that typically involves sterically hindered Lewis acids and bases that cannot form a classical adduct. This "frustration" allows the unquenched reactivity of the acid and base to cooperatively activate a variety of small molecules. Common Lewis acids in these systems are boranes, such as tris(pentafluorophenyl)borane, and common Lewis bases include bulky phosphines and amines.

While borazine and its derivatives are known for their unique electronic and structural properties, their application in the specific context of FLP chemistry is not documented in the available literature. Research on borazine chemistry has historically focused on areas such as polymer precursors, ceramic materials, and as isoelectronic analogues to benzene in materials science. Mechanistic studies in FLP chemistry have extensively explored a range of phosphine-borane and amine-borane pairs, but this compound has not been featured in these investigations.

Consequently, there are no reaction schemes, mechanistic details, or data tables to present regarding the involvement of this compound in FLP systems. This indicates a potential area for future research within the field of main-group chemistry and catalysis.

Polymerization and Preceramic Chemistry Utilizing 2 Methylborazine Derivatives

Polyborazylene Formation from Methylborazine Precursors

Polyborazylene, a polymeric precursor to boron nitride, is synthesized from borazine (B1220974) monomers, including methyl-substituted variants. The polymerization process significantly influences the properties of the resulting polymer, such as its solubility, fusibility, and ultimately, its suitability for ceramic applications. mdpi.com The use of borazine as a precursor is advantageous due to its pre-existing, planar B-N hexagonal ring structure and a 1:1 boron-to-nitrogen ratio, which is ideal for forming high-purity BN. nih.govrsc.org

The thermal treatment of borazine and its derivatives is a primary method for inducing polymerization. Heating borazine at temperatures around 70°C results in the elimination of hydrogen and the formation of polyborazylene. wikipedia.org This self-condensation reaction leads to the creation of B-N linkages between the borazine rings, forming larger, often branched or partially cross-linked, polymeric structures. nih.gov

The general mechanism for the thermal polymerization of borazine involves the dehydrocoupling of B-H and N-H bonds between adjacent molecules, leading to the evolution of hydrogen gas and the formation of a polymer network. wikipedia.orgcardiff.ac.uk The resulting polyborazylene from unsubstituted borazine has been shown to be an excellent precursor for BN, yielding ceramics with high chemical (89–99%) and ceramic (84–93%) yields upon pyrolysis. nih.gov

The introduction of methyl groups onto the borazine ring can influence the polymerization behavior. For instance, B-alkylborazines have demonstrated increased resistance to thermal polymerization compared to unsubstituted borazine, requiring more forcing conditions to initiate hydrogen evolution and polymer formation. umich.edu Conversely, the functionalization of borazine with specific groups like methylamino can yield tractable preceramic polymers through thermolysis. For example, B-(methylamino)borazine can be converted into poly[B-(methylamino)borazine] at 185°C. inoe.ro These modifications are crucial for tailoring the processability of the precursor polymer.

Table 1: Thermal Polymerization of Borazine Derivatives

| Precursor | Polymerization Conditions | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|

| Borazine (B₃N₃H₆) | 70°C, under vacuum | Polyborazylene | Formation of a soluble, branched-chain polymer; excellent precursor for BN. | nih.govwikipedia.org |

| B-ethyl/B-propyl-borazine | 70°C for weeks | No significant polymerization | Alkyl groups on boron inhibit interchain dehydrocoupling, increasing thermal stability of the monomer. | umich.edu |

| B-(methylamino)borazine | 185°C, Argon atmosphere | Poly[B-(methylamino)borazine] | Yields a tractable preceramic polymer through condensation of methylamino groups. | inoe.ro |

Photo-induced polymerization offers an alternative to thermal methods, allowing for reactions to occur under ambient conditions and with spatial control. researchgate.net This strategy typically requires the incorporation of a photoresponsive functional group, or chromophore, into the monomer. specificpolymers.com For borazine-based systems, this can be achieved by functionalizing the borazine ring with groups susceptible to photo-initiation, such as acrylates. researchgate.net

The mechanism involves the irradiation of the functionalized monomer, which activates the chromophore and initiates a chain-growth polymerization process, such as free-radical polymerization. specificpolymers.compurdue.edu For example, borazine derivatives functionalized with acrylate (B77674) groups have shown significant activity in UV-induced polymerization, with double-bond conversion reaching a maximum within seconds of exposure. researchgate.net This rapid, controlled polymerization is advantageous for applications like photolithography and the fabrication of patterned ceramic precursors. While conventional chemical polymerization often produces by-products that are difficult to remove, photo-induced strategies can be performed in solvent-free systems, offering a cleaner reaction pathway. researchgate.net

Self-Condensation and Thermal Polymerization Mechanisms

Hydrosilylation Polymerization for Borazine-Based Organoboron Polymers

Hydrosilylation polymerization is a versatile method for synthesizing organoboron polymers with tailored properties. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne (C≡C), in the presence of a catalyst, typically a platinum complex. ipme.ruresearchgate.net

For borazine-based polymers, this approach commonly utilizes a borazine monomer functionalized with multiple unsaturated groups, such as B,B',B''-triethynyl-N,N',N''-trimethylborazine. researchgate.nettandfonline.com This monomer is reacted with a compound containing two or more hydrosilyl groups, like m-bis(dimethylsilyl)benzene. tandfonline.comresearchgate.net The reaction quantitatively yields a soluble, thermally stable borazine-based polymer that incorporates carbosilane units into its backbone. researchgate.nettandfonline.com

These moisture-stable borazine-carbosilane polymers exhibit excellent handling characteristics in air and high thermal stability, with ceramic yields reaching up to 70 wt% at 1000°C under a nitrogen atmosphere. researchgate.net The resulting polymers are often soluble in common organic solvents like tetrahydrofuran (B95107) (THF) and benzene (B151609), which facilitates their processing into various forms before ceramic conversion. tandfonline.comresearchgate.net The properties of the final polymer can be tuned by varying the nature of the silyl (B83357) and borazine comonomers.

Table 2: Hydrosilylation Polymerization of Borazine Derivatives

| Borazine Monomer | Silyl Comonomer | Catalyst | Resulting Polymer | Key Properties | Reference |

|---|---|---|---|---|---|

| B,B',B''-triethynyl-N,N',N''-trimethylborazine | m-bis(dimethylsilyl)benzene | Platinum-divinyltetramethyldisiloxane complex | Borazine-carbosilane polymer | Soluble in THF/benzene, thermally stable, high ceramic yield (~70%). | researchgate.nettandfonline.com |

| B,B',B''-triethynyl-N,N',N''-trimethyl-borazine | 1,3,5,7-tetramethyl-cyclotetrasiloxane | Platinum-divinyltetramethyldisiloxane complex | Borazine-siloxane polymer | Forms films with low dielectric constant, high elastic modulus, and good heat resistance. | ipme.ru |

Q & A

Q. Basic Research Focus

- Spectroscopic Analysis : B NMR is critical for probing boron environments, while H/C NMR identifies organic substituents.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as borazine derivatives are prone to decomposition under heat or moisture .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation but requires high-purity samples.

How can researchers design experiments to isolate and analyze reaction byproducts in this compound synthesis?

Advanced Research Focus

Scribner’s work highlights the challenge of isolating mixed chloro/methyl derivatives . Advanced strategies include:

- Reaction Optimization : Adjust stoichiometry, temperature, and catalysts to minimize side reactions (e.g., using Lewis acids to promote selective alkylation).

- In-Situ Monitoring : Employ real-time techniques like in-situ NMR or Raman spectroscopy to track reaction pathways and intermediate formation.

What role do computational methods play in predicting the reactivity of this compound in novel applications?

Q. Advanced Research Focus

- Reactivity Modeling : DFT or Molecular Dynamics (MD) simulations to predict sites for electrophilic/nucleophilic attack on the borazine ring.

- Thermodynamic Stability : Calculate Gibbs free energy changes for substitution reactions to guide experimental conditions.

- Hypothesis Testing : Use computational data to prioritize synthetic routes, reducing trial-and-error experimentation.

How should researchers approach contradictory literature reports on the stability of this compound under ambient conditions?

Q. Advanced Research Focus

- Controlled Replication : Reproduce prior studies under inert atmospheres (e.g., argon gloveboxes) to isolate environmental factors (humidity, oxygen).

- Accelerated Aging Studies : Expose samples to controlled stressors (heat, UV light) and monitor decomposition via gas chromatography (GC-MS) or FTIR.

What methodologies are recommended for studying the decomposition pathways of this compound?

Q. Advanced Research Focus

- Mechanistic Probes : Isotopic labeling (e.g., N or B) to trace bond cleavage sites during hydrolysis or pyrolysis.

- Kinetic Analysis : Use Arrhenius plots to determine activation energies for decomposition steps, informing storage and handling protocols.

How can interdisciplinary approaches enhance the development of this compound-based materials?

Q. Advanced Research Focus

- Hybrid Material Design : Integrate this compound into polymer matrices or metal-organic frameworks (MOFs) for catalytic or optoelectronic applications.

- Collaborative Frameworks : Partner with computational chemists and materials scientists to validate performance metrics (e.g., conductivity, porosity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.